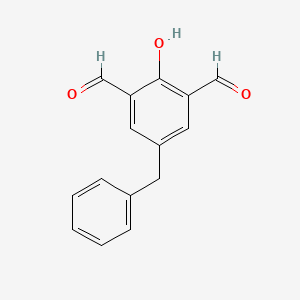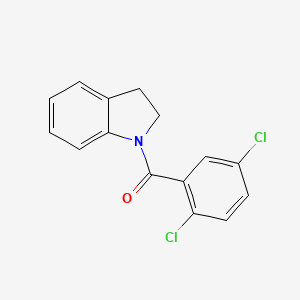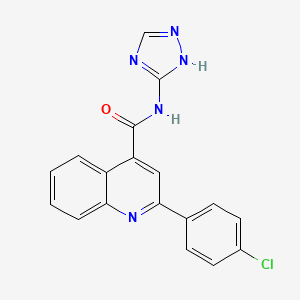
N-(4-bromo-3-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)acrylamide: is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)acrylamide typically involves the reaction of 4-bromo-3-methylaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The general reaction scheme is as follows:
4-bromo-3-methylaniline+acryloyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in N-(4-bromo-3-methylphenyl)acrylamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde under strong oxidizing conditions.
Polymerization Reactions: The acrylamide moiety can participate in polymerization reactions, forming polyacrylamide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) in the presence of heat or UV light.
Major Products:
Substitution: N-(4-azido-3-methylphenyl)acrylamide, N-(4-thiocyanato-3-methylphenyl)acrylamide.
Oxidation: N-(4-carboxy-3-methylphenyl)acrylamide, N-(4-formyl-3-methylphenyl)acrylamide.
Polymerization: Poly(this compound).
科学研究应用
N-(4-bromo-3-methylphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
作用机制
The mechanism of action of N-(4-bromo-3-methylphenyl)acrylamide depends on its application. In polymerization reactions, the acrylamide moiety undergoes radical polymerization, forming long polymer chains. In biological systems, the compound may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways would depend on the specific context of its use.
相似化合物的比较
- N-(4-bromo-2-fluorophenyl)acrylamide
- N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide
- N-(4-bromo-3-methylphenyl)-3-(4-(methylthio)phenyl)acrylamide
Comparison: N-(4-bromo-3-methylphenyl)acrylamide is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. For example, the presence of the methyl group can provide steric hindrance, affecting nucleophilic substitution reactions. Additionally, the bromine atom can serve as a versatile handle for further functionalization through cross-coupling reactions.
属性
IUPAC Name |
N-(4-bromo-3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h3-6H,1H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNXQCIUZMCRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[bis(4-methoxyphenyl)methyl]formamide](/img/structure/B5846798.png)

![4-[(3,5-Dimethoxyphenyl)carbonyl]piperazine-1-carbaldehyde](/img/structure/B5846803.png)




![N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide](/img/structure/B5846850.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide](/img/structure/B5846853.png)


![N-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B5846867.png)

![4-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5846891.png)
